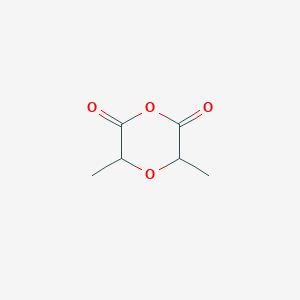

3,5-Dimethyl-1,4-dioxane-2,6-dione

描述

Nomenclature and Isomeric Forms of Lactide

Lactide is the cyclic dimer formed from two lactic acid molecules. nih.govresearchgate.net Since lactic acid is a chiral molecule, existing in two non-superimposable mirror-image forms, lactide itself possesses two stereocenters. nih.govkinampark.com This chirality gives rise to three distinct stereoisomers of lactide: two enantiomeric forms and one diastereomeric form. nih.govresearchgate.net The specific stereoisomer used in polymerization profoundly influences the properties of the resulting polylactic acid, such as its crystallinity, melting temperature, and degradation rate. nih.govnih.gov

The two enantiomeric forms of lactide are L-lactide and D-lactide. nih.gov L-lactide, systematically named (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, is formed from two molecules of L-lactic acid. frinton.comnih.gov Conversely, D-lactide, or (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione, is derived from two molecules of D-lactic acid. nih.gov These two isomers are mirror images of each other and, apart from their interaction with polarized light, possess identical physical properties. tandfonline.com For instance, both L-lactide and D-lactide typically exhibit a melting point in the range of 95–98 °C. nih.gov Polymerization of optically pure L-lactide yields poly(L-lactide) (PLLA), while D-lactide polymerizes into poly(D-lactide) (PDLA). Both PLLA and PDLA are semi-crystalline polymers. nih.gov

Meso-lactide, also known as (3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, is the diastereomer of L- and D-lactide. rsc.orgnih.gov It is formed from one molecule of L-lactic acid and one molecule of D-lactic acid. nih.gov Unlike the enantiomers, meso-lactide contains a center of symmetry and is therefore achiral, meaning it does not rotate plane-polarized light. cymitquimica.com This structural difference results in distinct physical properties; for example, meso-lactide has a significantly lower melting point, around 53–54 °C, compared to its enantiomeric counterparts. nih.gov The inclusion of meso-lactide in polymerization processes is a key strategy for modifying the properties of PLA, as it disrupts the regularity of the polymer chain, leading to a more amorphous material. mdpi.com

Rac-lactide, or rac-LA, is not a distinct stereoisomer but rather an equimolar (1:1) mixture of L-lactide and D-lactide. nih.govsigmaaldrich.com This mixture is often referred to as DL-lactide and is systematically named 3,6-Dimethyl-1,4-dioxane-2,5-dione (B1217422). sigmaaldrich.comnist.govsigmaaldrich.com Rac-lactide has a higher melting point than the individual enantiomers, typically around 122–126 °C. nih.gov The polymerization of rac-lactide, without a stereoselective catalyst, results in poly(D,L-lactide) (PDLLA). nih.gov PDLLA has a random distribution of L and D units along the polymer chain, which prevents crystallization, making it a completely amorphous material. nih.govkinampark.com

Table 1: Properties of Lactide Isomers

| Isomer | Systematic Name | Melting Point (°C) | Optical Activity |

|---|---|---|---|

| L-Lactide | (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione nih.gov | 95–98 nih.gov | Optically Active frinton.com |

| D-Lactide | (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione nih.gov | 95–98 nih.gov | Optically Active kinampark.com |

| Meso-Lactide | (3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione nih.gov | 53–54 nih.gov | Inactive cymitquimica.com |

| Rac-Lactide | (Racemic mixture of L- and D-Lactide) nih.gov | 122–126 nih.gov | Inactive |

Historical Academic Trajectory and Research Evolution

The journey of lactide and its polymer, polylactic acid, began in the early 19th century when Pelouze first produced low molecular weight PLA through the distillation of lactic acid. encyclopedia.pubnih.gov However, a pivotal moment in its history occurred in 1932 when Wallace Carothers, a scientist at DuPont who also discovered nylon, synthesized PLA by heating lactide in a vacuum. encyclopedia.pubwhiteclouds.compackagingdive.com This process, known as ring-opening polymerization (ROP), was a significant advancement, although the resulting polymer had a low molecular weight and was unstable in humid conditions. nih.govmdpi.com

A major breakthrough came in 1954 when DuPont developed a method to purify lactide, which enabled the creation of high molecular weight PLA. encyclopedia.pubnih.govmdpi.com This development was crucial for unlocking the material's potential. From the mid-1960s, studies by Kulkarni and others on the non-toxicity and biodegradability of PLA spurred its use in the biomedical field for applications like sutures and drug delivery systems. encyclopedia.pubmdpi.com The industrial-scale production of PLA was significantly advanced with the establishment of the NatureWorks plant in 2002, which brought the polymer to the forefront as a competitive commodity material. encyclopedia.pub Research continues to evolve, with a focus on developing new catalysts, including organocatalysts, for more controlled and environmentally friendly polymerization processes and exploring the synthesis of novel PLA stereocomplexes with enhanced properties. bham.ac.uktandfonline.com

Fundamental Significance in Polymer Science and Materials Engineering

Lactide's primary significance lies in its role as the monomer for producing polylactic acid (PLA), a leading bio-based and biodegradable polymer. bohrium.comecoware.co.nzresearchgate.net The most common and industrially favored method for synthesizing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide. encyclopedia.pubnih.govacs.org This chemical pathway is preferred over the direct condensation of lactic acid because it avoids the production of water, which typically limits the achievable molecular weight of the polymer. acs.orgkinampark.com

The stereochemistry of the lactide monomer is a critical factor that dictates the final properties of the PLA polymer. nih.govkinampark.com By carefully selecting and combining the different isomers of lactide (L-, D-, and meso-), materials engineers can precisely control the characteristics of the resulting PLA. kinampark.com For example:

Polymerizing optically pure L-lactide or D-lactide produces semi-crystalline PLLA or PDLA, respectively, which are rigid and have high melting points. nih.gov

Polymerizing a racemic mixture of lactides (rac-lactide) or meso-lactide results in amorphous PDLLA, which is less rigid and degrades faster. nih.gov

Copolymerizing different lactide isomers allows for the creation of PLAs with a wide spectrum of properties, including tailored crystallinity, thermal stability, and mechanical strength. kinampark.comresearchgate.net

This ability to tune the polymer's architecture and properties by choosing the starting lactide isomer makes it a fundamentally important compound in the design of advanced and sustainable materials for a vast array of applications, from medical implants and drug delivery systems to food packaging and textiles. encyclopedia.pubnih.govfishersci.no

Structure

3D Structure

属性

IUPAC Name |

3,5-dimethyl-1,4-dioxane-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-6(8)4(2)9-3/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIAAUKJQZPUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Condensation Reactions for Dioxane Ring Formation

The formation of the 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) ring, also known as lactide, fundamentally involves the dimerization of lactic acid. mdpi.comresearchgate.net This process is a type of condensation reaction where two molecules of lactic acid join, eliminating two molecules of water to form the cyclic diester. mdpi.comgoogle.com However, direct condensation of lactic acid often leads to a complex mixture of linear and cyclic oligomers, resulting in poor yields of the desired lactide. google.comalfa-chemistry.com

To circumvent this, the synthesis is typically a two-step process. First, lactic acid is heated to produce low-molecular-weight prepolymers or oligomers of polylactic acid (PLA). alfa-chemistry.comnih.govresearchgate.net This initial polycondensation step is crucial for setting the stage for efficient cyclization. nih.gov

Cyclization Techniques from Precursors

The second and most critical step is the cyclization of the PLA prepolymers into lactide. This is achieved through a thermal depolymerization process, often conducted at high temperatures (above 200°C) and under reduced pressure. nih.govju.edu.et This intramolecular cyclization is often described as a "back-biting" reaction, where the hydroxyl end group of an oligomer chain attacks an ester linkage within the same chain, leading to the formation of the stable six-membered lactide ring. nih.govresearchgate.net The lactide formed is continuously removed from the reaction mixture by distillation to shift the equilibrium towards the product. nih.gov

Lactonization Pathways

Lactonization, the formation of a cyclic ester (a lactone), is the core chemical transformation in the synthesis of 3,6-dimethyl-1,4-dioxane-2,5-dione. smolecule.com The process can be viewed as an intramolecular esterification. In the context of lactide synthesis from lactic acid, it involves the formation of two ester bonds to create the dioxane ring structure. mdpi.com Recent research has explored gas-phase lactonization of lactic acid derivatives, such as methyl lactate (B86563), using heterogeneous catalysts like titanium-containing zeolites to improve selectivity towards lactide. mit.edu

Ring-Opening Polymerization Precursor Synthesis

3,6-Dimethyl-1,4-dioxane-2,5-dione is a key monomer, or precursor, for the synthesis of high-molecular-weight polylactic acid (PLA) through a process called ring-opening polymerization (ROP). alfa-chemistry.comsmolecule.combohrium.com The ROP method is preferred for producing high-quality PLA because it allows for excellent control over the polymer's molecular weight and properties. researchgate.netchalmers.se The synthesis of lactide is therefore intrinsically linked to its role as a precursor for this important biodegradable polymer. smolecule.com The purity of the lactide monomer is critical, as impurities can negatively affect the polymerization process and the final properties of the PLA. nih.govresearchgate.net

Direct Lactide Cyclization from Lactic Acid Derivatives

While the two-step process involving oligomerization followed by depolymerization is the industrial standard, significant research has focused on the direct cyclization of lactic acid and its derivatives to form lactide in a single step. acs.orggoogle.com This approach is more energy-efficient. acs.org These methods often employ heterogeneous catalysts, such as zeolites or metal oxides, to facilitate the dehydration and cyclization reactions while minimizing the formation of linear oligomers. acs.orggoogle.com

Catalytic Conditions and Systems (e.g., Stannous Octoate)

A variety of catalysts are employed to enhance the efficiency and selectivity of lactide synthesis. Tin-based catalysts, particularly stannous octoate (tin(II) 2-ethylhexanoate), are widely used both for the depolymerization of PLA oligomers to lactide and for the subsequent ring-opening polymerization of lactide to PLA. nih.govresearchgate.netresearchgate.net Stannous octoate is favored due to its high efficiency and its approval for use in many applications, including those in the medical field. researchgate.netnih.gov Other metal compounds based on zinc, aluminum, and antimony have also been investigated. nih.govju.edu.etbohrium.com For direct synthesis from lactic acid, solid acid catalysts like zeolites and tin-silica nanocomposites have shown promise. acs.org

Influence of Reaction Parameters on Synthesis

The synthesis of 3,6-dimethyl-1,4-dioxane-2,5-dione is highly sensitive to several reaction parameters that must be carefully controlled to maximize yield and purity. nih.govresearchgate.net

Temperature: High temperatures, typically between 180°C and 230°C, are necessary to drive the depolymerization and distillation of lactide. nih.govresearchgate.netju.edu.et However, excessively high temperatures can lead to racemization and other side reactions, resulting in impurities. nih.govresearchgate.netresearchgate.net

Pressure: The reaction is usually carried out under vacuum (low pressure) to facilitate the removal of the lactide product from the reaction mixture as it forms, which drives the equilibrium towards cyclization. nih.govresearchgate.net

Catalyst Concentration: The amount of catalyst used affects the reaction rate. researchgate.netju.edu.et Optimal concentration is key; too little catalyst results in slow reaction times, while too much can promote side reactions. ju.edu.et

Reaction Time: Sufficient time is needed for the depolymerization to occur, but prolonged reaction times, especially at high temperatures, can increase the formation of byproducts. ju.edu.etbohrium.com

The interplay of these parameters is critical for the successful and efficient synthesis of high-purity 3,6-dimethyl-1,4-dioxane-2,5-dione.

Table of Research Findings on Lactide Synthesis Parameters

| Catalyst System | Temperature (°C) | Pressure (mmHg) | Key Findings | Reference |

|---|---|---|---|---|

| SnCl₂ / p-toluenesulfonic acid | 150–220 | 2 | Effective for depolymerization of low molar mass PLA to yield lactide. | nih.gov |

| Sn(Oct)₂ | 190–210 | 5–25 | Higher conversion rates were observed, but increased temperature led to more impurities. | nih.gov |

| Sn(Oct)₂ | 200 | Not Specified | Used to prepare L-lactide from L-lactic acid; increasing temperature raised the mass fraction of meso-lactide. | researchgate.net |

| ZnO Nanoparticles | 190–230 | Not Specified | Optimized conditions found to be 215.73°C, 7.32 h, and 0.72%w/w catalyst concentration for a max yield of 80.4%. | ju.edu.et |

| H-beta zeolite | 150–220 | Not Specified | Used for a one-step heterogeneous catalytic process from lactic acid, yielding 83–97% with 98% purity. | nih.gov |

Thermolytic Cracking of Oligomers

A prevalent method for synthesizing lactide is the thermolytic cracking, or depolymerization, of lactic acid oligomers. researchgate.net This two-step process begins with the polycondensation of lactic acid to form low molecular weight prepolymers or oligomers. nih.govnih.gov This is typically achieved by heating lactic acid at elevated temperatures (e.g., 130–190°C) under reduced pressure or in an inert atmosphere to remove the water formed during condensation.

The subsequent and crucial step is the catalytic thermal depolymerization of these oligomers. bohrium.com This intramolecular transesterification reaction, often referred to as "back-biting," yields the cyclic dimer, lactide. researchgate.netnii.ac.jp The process is conducted at high temperatures, generally between 160°C and 250°C, and under vacuum to facilitate the distillation of the formed lactide. nih.gov

Various metal-based catalysts are employed to enhance the rate and selectivity of this reaction. Tin compounds, such as tin(II) octoate (Sn(Oct)₂) and tin(II) chloride (SnCl₂), are among the most effective and commonly used catalysts. nih.govgoogle.com Other metal oxides and compounds, including those of zinc, have also been investigated. bohrium.comaip.org The choice and concentration of the catalyst significantly influence the reaction kinetics, yield, and the potential for side reactions like racemization. nih.govgoogle.com For instance, studies have shown that increasing the concentration of tin octoate can substantially increase the rate of lactide synthesis relative to the competing dehydration reaction, thereby helping to control the molecular weight of the oligomer residue. google.com

The pyrolysis of poly(lactic acid), which is essentially a high molecular weight oligomer, can also be controlled to selectively produce lactide, representing a key pathway for chemical recycling. researchgate.netnii.ac.jp The mechanism is influenced by the polymer chain's end-groups, with tin-alkoxide and tin-carboxylate chain ends promoting selective lactide elimination. nii.ac.jp

Table 1: Conditions for Lactide Synthesis via Thermolytic Cracking of Oligomers

| Catalyst | Temperature (°C) | Pressure (mmHg) | Yield | Reference |

|---|---|---|---|---|

| Sn(Oct)₂ | 190–210 | 5–25 | 67–69% (crude) | nih.gov |

| ZnO Nanoparticles | ~216 | Not specified | 80.4% (optimized) | bohrium.com |

| ZnCl₂ | 205 | 610 | 78.95% (crude) | aip.org |

| Tin(II) octoate (6%) | 180 | Not specified | Data not for yield | google.com |

Preparation from Carboxylic Acid Salts and Halides

An alternative route to 3,6-dimethyl-1,4-dioxane-2,5-dione involves the reaction of α-halopropionic acid salts with halides. This method circumvents the direct use of lactic acid oligomers. One patented process describes the production of highly pure lactide by heating an alkali metal or alkaline earth metal salt of a 2-halopropionic acid in a non-aqueous solvent. google.comgoogle.com For example, heating potassium 2-chloropropionate in acetone (B3395972) at 190°C can produce crude lactide. google.com

This approach is advantageous as the starting materials can be different from lactic acid, and the impurities, such as unreacted α-halopropionate, can be readily removed through purification techniques like recrystallization. google.com However, reported yields for the crude product after reaction can be modest, for instance, around 15% after crystallization. google.com Another variation involves heating sodium O-(chloroacetyl)glycolate at high temperatures (125°-240° C) with subsequent sublimation of the product. google.com

Vapor-Phase Pyrolytic Ring Closure

The synthesis of 1,4-dioxane-2,5-diones, including lactide, can be achieved through a vapor-phase pyrolytic ring closure of α-hydroxy acid oligomers or their esters. google.com In this process, the oligomer is passed over a fixed-bed catalyst system at high temperatures, ranging from approximately 150°C to 350°C. google.com

This gas-phase method offers the advantage of high dilution, which inherently favors the desired intramolecular cyclization to form the lactide monomer, while suppressing competing intermolecular reactions that lead to linear or other cyclic oligomeric products. google.com This strategy is particularly useful for producing both symmetrically and unsymmetrically substituted 1,4-dioxane-2,5-diones. The elimination of a solvent and the potential for continuous operation are other potential benefits of this pyrolytic approach. google.com

Strategies for High Purity and Yield Achievement

Achieving high purity and yield is paramount for producing polymer-grade lactide, as impurities can negatively affect the ring-opening polymerization process and the final properties of the PLA. nih.govspringernature.com Key strategies focus on optimizing both the synthesis and purification steps.

Optimization of Reaction Conditions: The yield of the depolymerization reaction is highly dependent on temperature, pressure, and catalyst concentration. aip.org Response surface methodology has been used to find optimal conditions, demonstrating that catalyst concentration often has the most significant effect on crude lactide yield. aip.org For instance, an optimized yield of 79.86% was predicted with 0.125% wt ZnCl₂ at 640.5 mmHg and 211°C. aip.org Maintaining control over the molecular weight of the oligomer during the reaction by using a higher catalyst concentration can also improve productivity by keeping the viscosity of the reaction mixture manageable. google.com

Catalyst Selection: The choice of catalyst is critical. Tin-based catalysts like Sn(Oct)₂ are favored for their high activity and stereoselective properties, which can minimize the formation of undesired meso-lactide and D-lactide when starting from L-lactic acid. nih.govacs.org Recent research has also explored efficient chemical recycling of PLA back to L-lactide with high selectivity using a Sn(II)/alcohol catalyst system, which showed no evidence of epimerization. acs.org

Purification Techniques: Crude lactide from any synthetic route contains impurities such as residual lactic acid, oligomers, water, and catalyst residues. nih.gov Therefore, stringent purification is necessary.

Recrystallization: This is a common and effective method for purifying raw lactide. nih.govgoogle.com Various solvents can be used, including ethyl acetate (B1210297), butyl acetate, toluene, and isopropanol. nih.govnih.gov The selection of the solvent is crucial for achieving high purity. For example, recrystallization from an ethyl acetate solution can yield lactide with a purity of 99.7% or higher. google.com

Distillation: Fractional distillation under reduced pressure (e.g., 0.5–5 mmHg) is another powerful technique. It can effectively separate lactide, which distills at temperatures like 68–110°C, from less volatile impurities, achieving purities greater than 98.5%.

Table 2: Comparison of Purification Methods for Lactide

| Purification Method | Solvent/Conditions | Achieved Purity | Reference |

|---|---|---|---|

| Recrystallization | Butyl Acetate | Yield of 41.4% after purification | nih.gov |

| Recrystallization | Ethyl Acetate | >99.7% | google.com |

| Fractional Distillation | 0.5–5 mmHg | >98.5% |

Chemical Reactivity and Reaction Mechanisms of 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization is the primary method for producing high molecular weight polylactide from 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422). mdpi.comgoogle.com This process involves the cleavage of the endocyclic ester bonds of the lactide monomer, leading to the formation of a linear polymer chain. smolecule.com ROP can be carried out under various conditions, including in bulk, solution, or suspension, and can be initiated by cationic, anionic, or coordination-insertion mechanisms, depending on the catalyst used. mdpi.com This polymerization technique allows for excellent control over polymer properties such as molecular weight, molecular weight distribution, and chain architecture. mdpi.com

The ROP of lactide proceeds as a chain reaction, which can be conceptually broken down into three main stages: initiation, propagation, and termination. smolecule.combrainly.com

Initiation: The process begins when an initiating species, often an alcohol or a metal alkoxide, attacks one of the carbonyl carbons of the lactide ring. brainly.com This nucleophilic attack leads to the opening of the cyclic structure and the formation of a linear monomeric unit with a reactive propagating center, typically a hydroxyl or alkoxide end-group. brainly.com

Propagation: The newly formed active center at the end of the polymer chain then attacks another lactide monomer. brainly.com This step repeats sequentially, adding monomer units one by one and extending the polymer chain. smolecule.combrainly.com The propagation rate and the control over the polymerization are highly dependent on the catalyst, temperature, and purity of the reactants. mdpi.com

Termination: Chain growth ceases through various termination or chain transfer reactions, which can be intentional or unintentional.

The polymerization can be controlled to produce polymers of a desired length. brainly.com The mechanism allows for the creation of polymers with low polydispersity and well-defined end-groups. mdpi.com

A wide array of catalysts can be used to facilitate the ROP of 3,6-dimethyl-1,4-dioxane-2,5-dione, influencing the reaction rate, control over polymer architecture, and stereoselectivity. amerigoscientific.comsigmaaldrich.comsigmaaldrich.com These catalysts are broadly categorized into metal-based compounds and organocatalysts.

Metal-based catalysts are widely employed for lactide ROP, particularly in industrial settings. Tin(II) 2-ethylhexanoate (B8288628), also known as tin(II) octoate or Sn(Oct)₂, is one of the most common and efficient catalysts for this process. It is highly active for bulk polymerization at elevated temperatures. Other metal compounds based on aluminum, zinc, and magnesium have also been developed. sigmaaldrich.comresearchgate.net For instance, aluminum complexes can be used to catalyze the polymerization of lactide to produce multi-block polyesters. sigmaaldrich.com

The general mechanism for metal-catalyzed ROP is often a coordination-insertion mechanism. The lactide monomer first coordinates to the metal center of the catalyst. This is followed by the nucleophilic attack of an initiator (like an alcohol) or the growing polymer chain on the carbonyl carbon of the coordinated monomer, leading to the insertion of the opened ring into the metal-alkoxide bond.

| Catalyst System | Monomer | Conditions | Outcome |

| Tin(II) octoate (Sn(Oct)₂) | Lactide | Bulk, 190–250°C | High conversion to polylactide. |

| Tin dust | L(-)-polylactic acid | 180–200°C, 0.03 bar | Depolymerization to yield 90-95% lactide. |

| [(IMes)Zn(OBn)₂]₂ | meso-Lactide | - | Produces heterotactic enriched PLA. academie-sciences.fr |

| Aluminum Catalysts | Lactide, propene oxide, phthalic anhydride (B1165640) | - | Production of multi-block polyesters. sigmaaldrich.com |

This table presents selected research findings on metal-catalyzed reactions involving 3,6-Dimethyl-1,4-dioxane-2,5-dione.

In recent years, metal-free organocatalysts have gained significant attention for lactide ROP due to their lower toxicity, which is particularly important for biomedical applications. google.com Various classes of organic molecules have been shown to be effective catalysts.

N-Heterocyclic carbenes (NHCs), such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), are exceptionally active catalysts that can polymerize lactide at room temperature or below, yielding well-defined polymers. academie-sciences.fr Other effective organocatalysts include 4-(dimethylamino)pyridine (DMAP), phosphines, guanidines, and bifunctional thiourea-amine systems. google.comacademie-sciences.fracs.orgrsc.org The mechanism for these catalysts often involves nucleophilic activation of the monomer or hydrogen-bond activation to facilitate the attack of the initiator. For example, DMAP initiates polymerization by a nucleophilic attack on the lactide, while thiourea-based systems can activate both the monomer and the alcohol initiator through hydrogen bonding. acs.orgrsc.org

| Organocatalyst | Monomer | Conditions | Outcome |

| N-Heterocyclic Carbene (IMes) | D,L-Lactide | Room temperature | Rapid polymerization (200 equiv. in < 1 hr), high molecular weight PLA. academie-sciences.fr |

| 4-(Dimethylamino)pyridine (DMAP) | D,L-Lactide | 130°C | Controlled synthesis of low molecular weight oligomers. rsc.org |

| Thiourea / (-)-sparteine | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) | Dichloromethane, 30°C | Controlled polymerization with narrow polydispersity (Mw/Mn < 1.25). acs.org |

This table summarizes selected research findings on the organocatalytic ring-opening polymerization of 1,4-dioxane-2,5-diones.

The stereochemistry of the resulting PLA is determined by the stereoisomer of the lactide monomer used and the stereoselectivity of the catalyst. mdpi.com The polymerization of L-lactide or D-lactide yields semi-crystalline PLLA or PDLA, respectively. The polymerization of rac-lactide (a 1:1 mixture of D- and L-lactide) or meso-lactide can result in different microstructures. amerigoscientific.comsigmaaldrich.comsigmaaldrich.com

Atactic PLA: Generally amorphous, resulting from the non-selective polymerization of rac-lactide. amerigoscientific.comsigmaaldrich.comsigmaaldrich.com

Heterotactic PLA: An alternating sequence of L- and D-lactyl units, which can be obtained from meso-lactide using certain stereoselective catalysts. amerigoscientific.comacademie-sciences.fr This microstructure can lead to crystalline materials. amerigoscientific.comsigmaaldrich.comsigmaaldrich.com

Isotactic PLA: A polymer consisting of long blocks of L-lactyl units and D-lactyl units (a stereoblock copolymer), which can be formed from rac-lactide using a stereoselective catalyst that preferentially polymerizes one enantiomer over the other. academie-sciences.fr

Syndiotactic PLA: An alternating arrangement of D- and L-lactide isomers. mdpi.com

Certain catalysts exhibit high stereocontrol. For example, sterically encumbered N-heterocyclic carbene catalysts can produce highly isotactic PLA from rac-lactide at -70°C or highly heterotactic PLA from meso-lactide at -40°C. academie-sciences.fr Similarly, some metal catalysts, like tin(II) oxide, can preferentially stabilize the L-configuration, suppressing racemization at high temperatures. The ability to control the polymer's stereochemistry is crucial as it dictates its physical properties, such as crystallinity, melting point, and degradation rate. smolecule.com

Catalytic Mechanisms in ROP

Other Fundamental Chemical Reactions

Besides its primary role in ROP, 3,6-dimethyl-1,4-dioxane-2,5-dione can participate in other chemical reactions characteristic of esters.

Hydrolysis: In the presence of water, the ester linkages can be hydrolyzed, breaking the ring to form the linear dimer of lactic acid, which can further hydrolyze to two molecules of lactic acid. smolecule.com

Copolymerization: The compound can be copolymerized with other cyclic monomers to create copolymers with tailored properties. Examples include copolymerization with propene oxide and phthalic anhydride using an aluminum catalyst to form multi-block polyesters, or with ε-caprolactone. sigmaaldrich.comresearchgate.net It can also be used to synthesize multi-block copolymers of polylactide and polycarbonate. sigmaaldrich.com

Reduction: The ester groups can be reduced to alcohols.

Substitution: The methyl groups on the dioxane ring can potentially undergo substitution reactions.

Depolymerization: Low molecular weight PLA can undergo thermal depolymerization, an intramolecular "back-biting" reaction, to regenerate the cyclic lactide monomer. mdpi.com This reaction is a key step in the chemical recycling of PLA and the purification of lactide. mdpi.com

Hydrolysis Pathways to Carboxylic Acids

The hydrolysis of 3,6-dimethyl-1,4-dioxane-2,5-dione involves the cleavage of its ester bonds by water, leading to the formation of lactic acid. This reaction is of significant interest, particularly in the context of the degradation of polylactic acid, a biodegradable polymer. The hydrolysis can proceed through different pathways, influenced by factors such as pH and the presence of catalysts.

Under neutral or acidic conditions, the hydrolysis is typically slow. However, it can be significantly accelerated by the presence of acids or bases. In an acidic environment, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

The hydrolysis proceeds in a stepwise manner. The first hydrolysis step opens the cyclic dimer to form a linear intermediate, 2-(2-hydroxypropanoyloxy)propanoic acid. This intermediate can then undergo a second hydrolysis step to yield two molecules of lactic acid. The rate of hydrolysis is dependent on temperature, with higher temperatures generally leading to faster reaction rates.

Table 1: Factors Influencing the Hydrolysis of 3,6-Dimethyl-1,4-dioxane-2,5-dione

| Factor | Effect on Hydrolysis Rate | Mechanism |

| pH | Increases in both acidic and basic conditions | Acid catalysis involves protonation of the carbonyl oxygen. Base catalysis involves nucleophilic attack by hydroxide ions. |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction. |

| Catalysts | Acids, bases, and certain enzymes can accelerate the reaction | Lower the activation energy of the hydrolysis reaction. |

Esterification Reactions with Alcohols

3,6-Dimethyl-1,4-dioxane-2,5-dione can undergo esterification reactions with various alcohols. This process, also known as alcoholysis, involves the ring-opening of the lactide molecule by the alcohol, resulting in the formation of alkyl lactate (B86563) esters. These reactions are fundamental to the synthesis of functionalized polylactides and other specialty esters.

The esterification is typically carried out in the presence of a catalyst, which can be an acid, a base, or an organometallic compound. The choice of catalyst can influence the reaction rate and selectivity. For instance, strong acids can protonate the carbonyl group, activating it for nucleophilic attack by the alcohol. Organometallic catalysts, such as tin octoate, are commonly used for the ring-opening polymerization of lactide, which is essentially a series of esterification reactions.

The reaction mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the lactide ring. This leads to the formation of a tetrahedral intermediate, which then collapses to open the ring and form an ester and a new hydroxyl group. This newly formed hydroxyl group can then react with another lactide molecule, leading to polymerization, or the reaction can be controlled to favor the formation of the monomeric alkyl lactate.

Cyclization to Larger Cyclic Compounds

Under specific conditions, 3,6-dimethyl-1,4-dioxane-2,5-dione can participate in reactions that lead to the formation of larger cyclic compounds. This process is often observed during the ring-opening polymerization of lactide, where intramolecular transesterification reactions can occur, leading to the formation of cyclic oligomers. This phenomenon is known as backbiting.

The formation of these larger cyclic compounds is an equilibrium-driven process. The concentration of these cyclic oligomers is influenced by factors such as the monomer concentration, temperature, and the type of catalyst used. For example, at high dilutions, the formation of cyclic species is often favored over linear polymer chains.

The mechanism of cyclization involves the terminal hydroxyl group of a growing polymer chain attacking one of the ester linkages within the same chain. This intramolecular transesterification results in the cleavage of the linear chain and the formation of a cyclic oligomer, with the size of the ring depending on which ester group is attacked. The most common cyclic oligomers formed are the trimer, tetramer, and pentamer of lactic acid.

Unimolecular Decomposition

At elevated temperatures, 3,6-dimethyl-1,4-dioxane-2,5-dione can undergo unimolecular decomposition. This process involves the fragmentation of the molecule in the gas phase. The decomposition pathways and products can be studied using techniques such as pyrolysis coupled with mass spectrometry.

Research has shown that the thermal decomposition of lactide can lead to the formation of various smaller molecules. The primary decomposition pathway is believed to involve a concerted mechanism leading to the formation of acetaldehyde (B116499) and carbon monoxide. Another potential pathway involves the formation of acrylic acid and other unsaturated compounds through a series of bond cleavages and rearrangements.

The study of the unimolecular decomposition of lactide is important for understanding its thermal stability and for optimizing conditions for processes such as melt processing of polylactic acid, where high temperatures can lead to degradation and the formation of undesirable byproducts.

Polymerization Science and Engineering of 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Homopolymerization Studies for Poly(Lactic Acid) (PLA)

The synthesis of poly(lactic acid) (PLA) from its cyclic dimer, 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (lactide), is a cornerstone of biodegradable polymer chemistry. The most prevalent industrial method for producing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide. wikipedia.orgalfa-chemistry.comnih.govvjs.ac.vn This process can be carried out using various techniques, including melt polymerization, solution polymerization, and suspension polymerization, with melt polymerization being favored for its simplicity. alfa-chemistry.com A variety of metal catalysts are employed, with tin(II) 2-ethylhexanoate (B8288628) (stannous octoate or Sn(Oct)₂) being one of the most widely used due to its high reaction velocity and approval for use in food-related applications. wikipedia.org

The ROP of lactide proceeds via a coordination-insertion mechanism. acs.org The catalyst, often a metal alkoxide, coordinates to the carbonyl oxygen of the lactide monomer. This is followed by the nucleophilic attack of the alkoxide on the acyl-carbon, leading to the cleavage of the acyl-oxygen bond and the propagation of the polymer chain. acs.org The stereochemistry of the resulting PLA is highly dependent on the stereoisomer of the lactide used (L-lactide, D-lactide, or meso-lactide) and the nature of the catalyst. wikipedia.orgacs.orgnih.gov For instance, the polymerization of L-lactide typically yields poly-L-lactide (PLLA), a semi-crystalline polymer. wikipedia.org The use of stereospecific catalysts can lead to different microstructures, such as atactic, heterotactic, or syndiotactic PLA, each with distinct physical properties. acs.orgnih.gov For example, syndiotactic PLA, formed from the polymerization of meso-lactide with a chiral catalyst, is crystalline and exhibits a glass transition temperature (Tg) of approximately 45 °C and a melting temperature (Tm) as high as 153 °C after annealing. acs.org

Table 1: Comparison of PLA Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Polymerization of lactide, the cyclic dimer of lactic acid, using metal catalysts. wikipedia.orgalfa-chemistry.comnih.gov | Produces high molecular weight PLA; allows for control over molecular weight and structure. alfa-chemistry.comnih.gov | Metal catalysts can cause racemization, reducing stereoregularity. wikipedia.org |

| Direct Condensation Polymerization | Direct polymerization of lactic acid with the removal of water. wikipedia.orgalfa-chemistry.com | Avoids the use of metal catalysts. | Difficult to achieve high molecular weights due to the need for efficient water removal. wikipedia.org |

| Azeotropic Dehydration Condensation | A variation of direct condensation using a solvent to remove water azeotropically. nih.gov | Can produce higher molecular weight PLA than direct condensation. | Involves the use of solvents and catalysts that may remain in the final product. nih.gov |

Copolymerization Strategies for Advanced Materials

Copolymerization of lactide with other monomers is a versatile strategy to tailor the properties of PLA, leading to materials with a wide range of mechanical properties, degradation rates, and functionalities. scirp.orgnih.gov

Multi-Block Copolymers of Polylactide and Polycarbonate

The synthesis of multi-block copolymers of polylactide (PLA) and polycarbonate (PC) has been achieved through innovative catalytic systems. An electrochemically switchable strategy utilizing heterometallic Salen-Co-Mn complexes allows for the controlled synthesis of these copolymers. nih.gov By switching the oxidation state of the catalyst, the polymerization can be directed towards either the ring-opening polymerization of lactide or the copolymerization of CO₂ and epoxides to form polycarbonate blocks. nih.gov Another approach involves the use of a diamine-bis(phenolate) chromium(III) complex, which can effectively copolymerize CO₂ and cyclohexene (B86901) oxide to form a polycarbonate diol. This diol can then act as a macroinitiator for the ring-opening polymerization of lactide, resulting in ABA-type block copolymers. rsc.org

Copolymerization with Propene Oxide and Phthalic Anhydride (B1165640)

The selective copolymerization of lactide with propene oxide and phthalic anhydride presents a challenge due to the different polymerization mechanisms involved. However, nano-sized zinc glutarate (ZnGA) has been shown to be an effective catalyst for this multicomponent polymerization. mdpi.commdpi.comnih.govresearchgate.net The process occurs sequentially, with the ring-opening copolymerization (ROCOP) of phthalic anhydride and propene oxide taking place first to form a polyester. mdpi.comnih.govresearchgate.net Once the phthalic anhydride is consumed, the ring-opening polymerization (ROP) of lactide commences, leading to the formation of a block copolyester. mdpi.comnih.govresearchgate.net An aluminum salphen catalyst has also been demonstrated to switch between the two polymerization mechanisms, enabling the synthesis of multiblock polyesters with up to 27 blocks from sequential monomer additions. d-nb.info

Copolymerization with ε-Caprolactone

Copolymerization of lactide with ε-caprolactone (CL) is a widely studied method to enhance the flexibility and toughness of PLA. nih.govutwente.nlacs.org The resulting poly(lactide-co-ε-caprolactone) (P(LA-co-CL)) copolymers exhibit properties that are dependent on the comonomer ratio, molecular weight, and block structure. thaiscience.inforesearchgate.net The synthesis can be achieved through ring-opening polymerization using various catalysts, including stannous octoate and biocompatible zinc complexes. utwente.nlacs.org The order of monomer addition can influence the final copolymer architecture; for instance, polymerizing ε-caprolactone first, followed by L-lactide, can lead to the formation of AB block copolymers. utwente.nl Conversely, random copolymers are often obtained when both monomers are present from the start or when significant transesterification occurs. utwente.nlacs.org

Table 2: Properties of P(L-lactide-co-ε-caprolactone) Copolymers

| L-Lactide:ε-Caprolactone Feed Ratio | % Conversion (Lactide) | % Conversion (ε-Caprolactone) | Copolymer Composition (% Lactide) | Tg (°C) | Tm (°C) |

|---|---|---|---|---|---|

| 90:10 | 99 | 95 | 91 | 48 | 145 |

| 75:25 | 98 | 90 | 78 | 35 | 128 |

| 50:50 | 99 | 82 | 55 | 5 | - |

| 25:75 | 98 | 99 | 26 | -25 | - |

| 10:90 | 99 | 99 | 11 | -50 | 45 |

Data derived from studies using a zinc-based catalyst in the melt at 110 °C. acs.org

Copolymerization with Glycolide (B1360168)

The copolymerization of lactide with glycolide yields poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable and biocompatible copolymer in therapeutic devices. scirp.orgwikipedia.org The synthesis is typically achieved through the ring-opening copolymerization of the cyclic dimers, lactide and glycolide. scirp.orgwikipedia.org The properties of PLGA, particularly its degradation rate, are highly dependent on the ratio of lactide to glycolide in the polymer chain. wikipedia.org A copolymer with a 50:50 monomer ratio exhibits the fastest degradation. wikipedia.org Due to the higher reactivity of glycolide compared to lactide, specialized catalytic systems, such as an organophosphazene base/urea binary catalyst, have been developed to achieve random PLGA copolymers with tunable monomer sequences. scirp.orgrsc.org

Control of Polymer Architecture and Resulting Material Properties

The architecture of polylactide, including its stereochemistry, molecular weight, and branching, significantly influences its material properties. wikipedia.orgacs.org The stereochemistry of PLA is determined by the choice of lactide isomer and the stereoselectivity of the catalyst. acs.orgnih.govrsc.org For example, chiral aluminum and yttrium alkoxide catalysts have been shown to exhibit excellent stereocontrol in lactide polymerization, leading to the formation of syndiotactic or heterotactic PLA from meso-lactide. acs.orgnih.gov The degree of crystallinity, and consequently properties like melting point and mechanical strength, are directly controlled by the stereoregularity of the polymer chains. wikipedia.orgacs.org

Branched PLA architectures, such as star-shaped or multi-armed polymers, have also been synthesized to modify the rheological and mechanical properties of the material. acs.orgacs.orgcalpoly.edunih.gov These branched structures can be created by using multifunctional initiators, such as pentaerythritol (B129877) or dipentaerythritol, in the ring-opening polymerization of lactide. acs.orgacs.org The resulting branched polymers can exhibit altered thermal stability and crystallization behavior compared to their linear counterparts. acs.orgislandscholar.ca For instance, the introduction of branched structures can enhance melt strength and toughness. researchgate.net

Optimization of Molecular Weight and Distribution

The molecular weight (MW) and molecular weight distribution (MWD), or polydispersity index (PDI), are fundamental characteristics of PLA that significantly influence its mechanical properties, degradation rate, and processability. The ring-opening polymerization (ROP) of lactide is the most common method for producing high-molecular-weight PLA. kinampark.com This process is sensitive to several factors that must be carefully controlled to achieve the desired MW and a narrow MWD.

Key factors influencing the molecular weight and PDI during lactide polymerization include:

Purity of the Monomer: The presence of impurities, particularly water and lactic acid, in the lactide monomer can act as chain transfer agents or initiators, leading to a lower molecular weight and broader PDI. researchgate.netacs.org Therefore, rigorous purification of the lactide is essential for synthesizing high-molecular-weight PLA. mdpi.com

Catalyst and Initiator System: The choice of catalyst and initiator is paramount. Stannous octoate (Sn(Oct)₂) is a widely used catalyst due to its high reactivity and approval for food contact applications. 20.210.105 When used in conjunction with an alcohol initiator, such as 1-dodecanol, it allows for controlled polymerization. nih.gov The monomer-to-initiator ratio ([M]/[I]) is a key parameter for controlling the molecular weight; a higher ratio generally results in a higher molecular weight. mdpi.com Other catalyst systems, including those based on zinc and aluminum, have also been investigated to achieve better control over the polymerization and to offer non-toxic alternatives for biomedical applications. 20.210.105

Polymerization Conditions: Temperature and reaction time significantly affect the polymerization kinetics and the final polymer characteristics. Higher temperatures can accelerate the reaction rate but may also increase the likelihood of side reactions, such as transesterification, which can broaden the MWD. Optimization of these conditions is necessary to balance reaction speed with control over the polymer architecture. acs.org

Recent research has focused on developing novel catalyst systems to synthesize ultrahigh-molecular-weight PLA. For instance, aminophenolate zinc chlorides have demonstrated the ability to produce high-molecular-weight cyclic PLAs with Mn values up to 71.7 kg/mol . acs.org Similarly, a phenoxy-imine Al(III) complex has been used to obtain ultrahigh-molecular-weight PLLA (Mw = 1.4 × 10⁶ g/mol ) and PDLA (Mw = 1.3 × 10⁶ g/mol ). acs.org

Table 1: Influence of Polymerization Parameters on PLA Molecular Weight

| Parameter | Effect on Molecular Weight | Effect on PDI |

|---|---|---|

| Monomer Purity | Higher purity leads to higher MW | Higher purity leads to narrower PDI |

| [M]/[I] Ratio | Higher ratio leads to higher MW | Can be controlled with appropriate catalyst/initiator |

| Catalyst Type | Influences reaction rate and control | Different catalysts offer varying levels of control |

| Temperature | Higher temperature can decrease MW due to side reactions | Higher temperature can broaden PDI |

| Reaction Time | Longer time generally increases MW up to equilibrium | Can broaden with prolonged reaction due to side reactions |

This table provides a generalized summary of the effects of various parameters on the molecular weight and polydispersity index of PLA during ring-opening polymerization.

Influence of Stereochemistry on Polymer Characteristics (Crystallinity, Thermal Stability)

The stereochemistry of the lactide monomer is a critical determinant of the properties of the resulting PLA. Lactic acid exists as two stereoisomers, L-lactic acid and D-lactic acid. Consequently, lactide can exist in three forms: L-lactide (composed of two L-lactic acid units), D-lactide (composed of two D-lactic acid units), and meso-lactide (composed of one L- and one D-lactic acid unit). The stereochemical composition of the polymer chain dictates its ability to crystallize, which in turn affects its thermal stability, mechanical properties, and degradation rate. nih.govnih.gov

Crystallinity: Poly(L-lactic acid) (PLLA), derived from L-lactide, and poly(D-lactic acid) (PDLA), from D-lactide, are semi-crystalline polymers. nih.gov In contrast, poly(DL-lactic acid) (PDLLA), which has a random distribution of L- and D-lactyl units, is amorphous. kinampark.compolylactide.com The degree of crystallinity is highly dependent on the stereochemical purity of the polymer. nih.gov An increase in the D-isomer content in a predominantly L-isomer PLA chain disrupts the chain regularity, leading to a decrease in the crystallization rate and a lower melting point. mdpi.comnih.gov

Thermal Stability: The crystallinity of PLA directly impacts its thermal stability. The melting temperature (Tm) of PLLA is typically in the range of 170-180 °C. nih.gov The glass transition temperature (Tg) of PLA is generally between 60-65 °C. wikipedia.org The introduction of D-lactide units into a PLLA chain lowers its Tm. acs.org A fascinating phenomenon occurs when PLLA and PDLA are blended. They can form a stereocomplex, which has a melting point approximately 50 °C higher than that of the individual homopolymers, significantly enhancing the thermal stability. wikipedia.orgresearchgate.net Even small amounts of PDLA (3-10%) can act as a nucleating agent, increasing the crystallization rate of PLLA. wikipedia.org

Mechanical Properties: The degree of crystallinity also influences the mechanical properties of PLA. Higher crystallinity generally leads to higher strength and modulus. The stereochemical composition, by controlling crystallinity, allows for the tailoring of these properties. nih.gov

Table 2: Thermal Properties of PLA based on Stereochemistry

| Polymer | Stereochemistry | Crystallinity | Typical Melting Temp. (Tm) | Typical Glass Transition Temp. (Tg) |

|---|---|---|---|---|

| PLLA | Isotactic (L-lactide) | Semi-crystalline | 170-180 °C nih.gov | 60-65 °C wikipedia.org |

| PDLA | Isotactic (D-lactide) | Semi-crystalline | 170-180 °C polylactide.com | 60-65 °C |

| PDLLA | Atactic (random L/D) | Amorphous | N/A | 50-60 °C polylactide.com |

| PLLA/PDLA Stereocomplex | Blend of PLLA and PDLA | Highly Crystalline | Up to 230 °C | Higher than homopolymers |

This interactive table summarizes the typical thermal properties of different stereoisomeric forms of PLA.

Development of Novel Poly(Lactic Acid)-Based Materials

While PLA possesses many desirable properties, modifications are often necessary to enhance its performance for specific applications. Researchers have developed various strategies to create novel PLA-based materials with tailored characteristics.

Functionalization for Specific Material Properties

Functionalization of PLA involves the introduction of new chemical groups to alter its properties. This can be achieved through copolymerization or grafting techniques.

Copolymerization: This method involves polymerizing lactide with other monomers to create copolymers with specific functionalities. researchgate.net For example, copolymerization with flexible polymers can improve the toughness and reduce the brittleness of PLA. mdpi.com The copolymerization of lactic acid with glycolic acid to form poly(lactic-co-glycolic acid) (PLGA) allows for control over the degradation rate. nih.gov Similarly, copolymers with polyethylene (B3416737) glycol (PEG) can enhance hydrophilicity. mdpi.com

Grafting: This technique involves attaching functional molecules onto the PLA backbone. e3s-conferences.org A common method is the free-radical grafting of maleic anhydride (MAH) onto PLA in the presence of an initiator like dicumyl peroxide. unitn.itresearchgate.net The grafted anhydride groups can then be used for further reactions to introduce desired functionalities. researchgate.net Another approach is the functionalization with polylysine (B1216035) via a thiol-ene click reaction to improve cell adhesion for biomedical applications. mdpi.com

These modifications can impart a range of improved properties, including:

Improved Toughness and Flexibility: Addressing the inherent brittleness of PLA. nih.gove3s-conferences.org

Controlled Degradation Rate: Tailoring the material's lifespan for applications like drug delivery. nih.gov

Enhanced Hydrophilicity: Improving wettability and biocompatibility. nih.gov

Introduction of Reactive Sites: Allowing for further chemical modifications and conjugation of biomolecules. nih.gov

Preparation of Complex Polymeric Structures

Beyond linear polymers, the synthesis of more complex PLA architectures has been a significant area of research. These structures can offer unique rheological and mechanical properties. rsc.org

Block Copolymers: These are formed by connecting two or more different polymer chains. PLA-based block copolymers can be synthesized to combine the properties of PLA with those of other polymers. For instance, amphiphilic block copolymers containing both hydrophobic PLA blocks and hydrophilic blocks (like PEG) can self-assemble into micelles or vesicles for drug delivery applications. rsc.org The synthesis of block copolymers can be challenging, especially when combining different polymerization mechanisms, such as ROP for PLA and radical polymerization for vinyl monomers. nih.gov

Branched and Star-Shaped Polymers: Introducing branches into the PLA structure can significantly alter its properties. Star-shaped PLAs, for example, tend to have lower viscosity and different crystallization behavior compared to their linear counterparts. rsc.org They can be synthesized using a multifunctional initiator (core) from which multiple PLA arms grow. researchgate.net These architectures have shown promise in improving melt strength and processability. rsc.orgaip.org Long-chain branched PLA can exhibit strain hardening, a desirable property for processes like film blowing and foaming. aip.org

Table 3: Common Complex Polymeric Structures of PLA

| Architecture | Description | Key Properties | Potential Applications |

|---|---|---|---|

| Block Copolymers | Linear chains of two or more distinct polymer blocks | Combines properties of different polymers, can self-assemble | Drug delivery, compatibilizers for polymer blends rsc.orgbohrium.com |

| Star-Shaped Polymers | Multiple polymer arms radiating from a central core | Lower viscosity, altered crystallization, increased end-group functionality rsc.org | Drug delivery, surfactants, improved processability rsc.orgresearchgate.net |

| Branched Polymers | Polymer chains with side branches | Improved melt strength, strain hardening rsc.orgaip.org | Foaming, film blowing, thermoforming |

This interactive table outlines different complex polymeric architectures of PLA and their characteristics.

Advanced Characterization and Spectroscopic Analysis of 3,6 Dimethyl 1,4 Dioxane 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422), commonly known as lactide, and its polymeric derivatives like polylactic acid (PLA). resolvemass.ca It provides profound insights into the polymer's microstructure, including monomer composition, end-group functionality, and stereochemistry. resolvemass.ca

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical structure of lactide and polylactide. resolvemass.ca

In ¹H NMR analysis of 3,6-dimethyl-1,4-dioxane-2,5-dione in a deuterated chloroform (B151607) (CDCl₃) solvent, the methine protons (CH) typically appear as a quartet in the range of δ 5.03–5.21 ppm, while the methyl protons (CH₃) present as a doublet at approximately δ 1.67 ppm. For polylactide, the methine proton signal shifts slightly to around 5.16 ppm, and the methyl proton signal appears at about 1.69 ppm. This clear separation of methine peaks for the monomer and polymer allows for the quantification of residual lactide in a PLA matrix. researchgate.net

¹³C NMR spectroscopy provides complementary information. For 3,6-dimethyl-1,4-dioxane-2,5-dione, the carbonyl carbons (C=O) resonate between δ 168.2 and 170.4 ppm. The methine carbons (CH) are found in the δ 69.0–69.4 ppm region, and the methyl carbons (CH₃) appear between δ 16.1 and 20.3 ppm. In the case of PLLA, the peaks for methyl, methine, and carbonyl carbons are observed at approximately 17, 70, and 170 ppm, respectively. researchgate.net

| Nucleus | Compound | Functional Group | Chemical Shift (δ ppm) |

| ¹H | 3,6-Dimethyl-1,4-dioxane-2,5-dione | Methine (CH) | 5.03–5.21 |

| Methyl (CH₃) | 1.67 | ||

| Polylactide | Methine (CH) | ~5.16 | |

| Methyl (CH₃) | ~1.69 | ||

| ¹³C | 3,6-Dimethyl-1,4-dioxane-2,5-dione | Carbonyl (C=O) | 168.2–170.4 |

| Methine (CH) | 69.0–69.4 | ||

| Methyl (CH₃) | 16.1–20.3 | ||

| Poly(L-lactide) | Carbonyl (C=O) | ~170 | |

| Methine (CH) | ~70 | ||

| Methyl (CH₃) | ~17 |

2D NMR Techniques (e.g., HMBC) for Unit Distribution

HMBC experiments establish correlations between protons and carbons that are separated by two or three bonds. iupac.org This long-range connectivity information is vital for assigning the stereosequence distribution in polylactide, distinguishing between isotactic, syndiotactic, and atactic sequences at the tetrad level. researchgate.net For instance, in copolymers like poly(lactic-co-glycolic acid) (PLGA), HMBC can differentiate between glycolic acid units connected to the C-terminus or O-terminus of a lactic acid residue by observing the correlation between the glycolic carbonyl and the lactic methine. nih.gov This detailed sequence analysis is often challenging with 1D NMR alone due to significant signal overlap. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) serves as a powerful tool for the characterization of 3,6-dimethyl-1,4-dioxane-2,5-dione and its polymers, providing information on molecular weight, end-group structures, and degradation products.

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS has been successfully employed to characterize copolymers of lactide and glycolide (B1360168), revealing the chemical composition and microstructure. kinampark.com It can distinguish between linear and cyclic polymers and identify the nature of the end-groups, such as hydroxyl (-OH) terminated chains. kinampark.com The resulting mass spectra show series of peaks corresponding to polymer chains of different lengths, allowing for the calculation of the average molecular weight and dispersity. nih.gov However, it is important to note that the ionization efficiency can be influenced by the type of end-group, which may affect the quantitative analysis of polymer blends or copolymers with varying end-group structures. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for identifying the volatile and semi-volatile products generated during the degradation of polylactide. researchgate.netplymouth.ac.uk This technique is crucial for understanding the degradation mechanisms of PLA under various environmental conditions. researchgate.netmdpi.com

Pyrolysis-GC-MS (Py-GC-MS), where the polymer is thermally decomposed before entering the GC-MS system, allows for the identification of the primary thermal degradation products. researchgate.net For PLA, typical degradation products identified by Py-GC-MS include acetaldehyde (B116499), acrylic acid, lactide isomers (D,L- and meso-), and cyclic oligomers up to the pentamer. researchgate.netplymouth.ac.uk The formation of these products is attributed to mechanisms like trans-esterification and cis-elimination. researchgate.net

GC-MS is also used to analyze the degradation products of PLA in soil or through hydrolysis. mdpi.commetu.edu.tr Studies have shown that under simulated environmental conditions, PLA can degrade to form lactic acid and lactide. mdpi.com In chemical recycling processes, such as degradation in supercritical carbon dioxide, GC-MS analysis has confirmed the presence of D,L-lactide, meso-lactide, and lactic acid among the decomposition products. metu.edu.tr

| Degradation Method | Identified Products |

| Pyrolysis | Acetaldehyde, Acrylic Acid, Lactide (D,L- and meso-), Cyclic Oligomers |

| Soil Degradation | Lactic Acid, Lactide |

| Supercritical CO₂ Degradation | D,L-Lactide, meso-Lactide, Lactic Acid |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a fundamental technique for determining the solid-state structure of crystalline materials, including 3,6-dimethyl-1,4-dioxane-2,5-dione. The arrangement of molecules in the crystal lattice dictates many of its physical properties.

The crystal structure of racemic D,L-lactide has been elucidated through single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P2₁/c. utwente.nl The asymmetric unit contains one molecule of lactide, and due to the space group symmetry, both D,D- and L,L-enantiomers are present in the unit cell. utwente.nl The six-membered dioxane ring adopts an irregular skew boat conformation. utwente.nl

Powder X-ray diffraction (XRPD) is used to confirm the crystal structure of lactide samples. researchgate.net For polycrystalline samples of 3,6-dimethyl-1,4-dioxane-2,5-dione, distinct diffraction peaks are observed at specific 2θ angles.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.4 | 7.14 | 100 |

| 21.6 | 4.11 | 85 |

| 24.0 | 3.71 | 60 |

The crystal structure reveals that in the solid state, molecules are linked by pairs of C—H⋯O hydrogen bonds, which form inversion dimers. These dimers are further connected by other C—H⋯O interactions, creating a three-dimensional network. nih.gov The arrangement of the molecules in the crystal, whether they form columns or other supramolecular structures, is influenced by the nature of the substituents on the lactide ring. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of 3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide, and its polymeric derivatives like polylactic acid (PLA). These methods provide detailed information about the molecular structure, functional groups, and conformational arrangements within the material.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is highly sensitive to changes in the dipole moment of vibrating molecular groups, making it particularly useful for analyzing polar functionalities present in lactide and its polymers. aip.org The IR spectrum of 3,6-dimethyl-1,4-dioxane-2,5-dione exhibits several characteristic absorption bands that are indicative of its cyclic diester structure.

A prominent and strong absorption band is observed in the carbonyl (C=O) stretching region, typically between 1750 and 1780 cm⁻¹. This band is a key identifier for the lactide molecule. Other significant absorptions include the C-O-C asymmetric stretching vibrations, which appear in the 1180–1260 cm⁻¹ range, and the asymmetric bending of the methyl (CH₃) groups at approximately 1454 cm⁻¹. A characteristic ring breathing mode, which involves the concerted vibration of the entire ring structure, can be found around 935 cm⁻¹.

In polylactide (PLA), the polymer derived from lactide, these characteristic bands are preserved, though their precise positions and shapes can be influenced by the polymer's crystallinity, stereochemistry, and molecular weight. For instance, the C=O stretching region in PLA is often seen as a broad, asymmetric band around 1760 cm⁻¹. aip.orgresearchgate.net The CH stretching region, between 2950 and 3000 cm⁻¹, contains bands corresponding to the asymmetric and symmetric stretching of the CH₃ groups, as well as the CH methine modes. aip.orgresearchgate.net

Interactive Data Table: Key Infrared (IR) Absorption Bands for 3,6-Dimethyl-1,4-dioxane-2,5-dione

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| Carbonyl (C=O) Stretch | 1750–1780 | Strong, Sharp | |

| C-O-C Asymmetric Stretch | 1180–1260 | - | |

| Methyl (CH₃) Asymmetric Bending | 1454 | - | |

| Ring Breathing Mode | 935 | - |

Raman Spectroscopy

Raman spectroscopy, which is sensitive to changes in the polarizability of molecular bonds, offers complementary information to IR spectroscopy. aip.org It is particularly effective for studying the non-polar backbone of polymers. The Raman spectra of lactide and PLA are influenced by factors such as crystallinity, tacticity, and molecular conformation. mdpi.com

For polylactide, Raman spectroscopy can be used to monitor the degradation process and analyze the structural composition of copolymers. mdpi.com For instance, in blends of PLA with other polymers like polyethylene (B3416737) glycol (PEG), Raman spectroscopy can detect shifts in the C=O group frequency, indicating interactions between the polymer components. aip.org While IR spectroscopy is well-suited for polar groups, Raman is more adept at characterizing the homonuclear polymer backbone. aip.org

Computational studies, such as quantum chemical calculations, have been employed to understand the structure and Raman spectra of PLA oligomers and their various crystalline forms. mdpi.com These theoretical approaches, combined with experimental data, provide a comprehensive understanding of the vibrational properties of these materials.

Vibrational Optical Activity Studies

Vibrational Optical Activity (VOA) encompasses techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). acs.orgacs.org These methods are chiroptical, meaning they are sensitive to the stereochemistry or "handedness" of chiral molecules like the enantiomers of lactide, (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione (L-lactide) and (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione (D-lactide).

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.orgacs.org For lactide, VCD spectra have been measured in non-aqueous solutions and have been shown to be in excellent agreement with theoretical simulations based on ab initio force field calculations. acs.org This agreement allows for detailed conformational analysis. acs.org The VCD signals, particularly in the carbonyl stretching region, are sensitive to the molecular conformation. acs.orgacs.org Studies on the crystallization of polylactides have utilized VCD to probe the formation of ordered structures and the role of intra- and inter-chain chiral interactions. rsc.orgresearchgate.net

ROA, the Raman equivalent of VCD, measures the difference in the intensity of right and left circularly polarized Raman scattered light. acs.org For (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione, ROA spectra have revealed several "couplet-like" features at specific wavenumbers, providing further insight into its chiral structure. acs.org

Both VCD and ROA are powerful tools for investigating the solution-state structure and aggregation behavior of chiral molecules like lactic acid and its derivatives. nih.govrsc.org

Chromatographic Techniques (e.g., Size-Exclusion Chromatography) for Polymer Analysis

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for the analysis of polymers, including polylactide (PLA). lcms.cz SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution (MWD) of a polymer sample. nih.gov

In a typical SEC analysis of PLA, the polymer is dissolved in a suitable solvent, such as chloroform or tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. lcms.cz Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the system with polymer standards of known molecular weight, the MWD of the PLA sample can be determined. lcms.cz

The choice of solvent is crucial for a successful SEC analysis of PLA. The solvent must fully dissolve the polymer to avoid secondary interactions with the column material. In some cases, a co-solvent may be necessary to achieve complete dissolution, especially for highly crystalline PLA.

SEC can be coupled with various detectors to obtain more comprehensive information about the polymer. nih.gov Common detectors include refractive index (RI) and ultraviolet (UV) detectors. nih.gov More advanced setups may incorporate mass spectrometry (SEC-MS), which can provide detailed information about the chemical composition and end-groups of the polymer chains. nih.gov This is particularly useful for characterizing copolymers like poly(lactide-co-glycolide) (PLGA). nih.gov

Interactive Data Table: Solvents and Calibration Standards for SEC Analysis of Polylactide

| Solvent System | Calibration Standard | Key Findings | Reference |

| Tetrahydrofuran (THF) | Polystyrene (PS), Polymethyl methacrylate (B99206) (PMMA) | Both PS and PMMA calibrations provide good results for PLA analysis. | lcms.cz |

| Chloroform | Polystyrene (PS) | Suitable for analyzing low molecular weight PLLA series. | lcms.cz |

| Ethyl Acetate (B1210297) (EtOAc) | Polymethyl methacrylate (PMMA) | A suitable environmentally friendly alternative for low molecular weight P(D,L)LA. | lcms.cz |

| Chloroform/THF blend | Polystyrene (PS) | Optimized solvent blend can resolve PLA separation effectively. |

Theoretical and Computational Investigations of 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties and reactivity of 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422), commonly known as lactide. mdpi.comresearchgate.net These computational methods provide a fundamental understanding of the molecule's electronic structure, which governs its behavior in chemical reactions.

DFT studies have been employed to investigate the geometries, infrared (IR) spectra, and nuclear magnetic resonance (NMR) of lactide isomers. researchgate.net For instance, calculations have predicted that the l- (or d-) lactide is more stable than the meso-α (or β)-lactide by approximately 4.83 kJ/mol. researchgate.net Furthermore, time-dependent DFT (TD-DFT) calculations have been used to analyze the electronic transitions and predict the absorption spectra of these molecules. researchgate.net

In the context of polymerization, DFT has been a powerful tool to study the ring-opening polymerization (ROP) of lactide. mdpi.comresearchgate.net Researchers have used DFT to model the reaction mechanisms of ROP catalyzed by various metal complexes, such as those involving yttrium, zinc, and indium. mdpi.com These studies have shed light on the role of the catalyst, the stereoselectivity of the polymerization, and the influence of different functional groups on the catalyst's activity. mdpi.com For example, a DFT study on a bifunctional yttrium N-heterocyclic carbene (NHC) catalyst revealed that the NHC group acts as a good electron donor, accelerating the carbonyl insertion and enhancing the polymerization activity. mdpi.com

DFT calculations have also been crucial in understanding the adsorption and ring-opening of lactide on catalyst surfaces. arxiv.orgaip.org A study on the adsorption of lactide on a chiral platinum surface (Pt(321)S) using DFT with van der Waals corrections found modest adsorption energies. arxiv.orgaip.org The calculations also revealed a very small energy barrier for the ring-opening reaction, suggesting that this process can occur at low temperatures. arxiv.orgaip.org This study also highlighted the potential for enantioselectivity in the reaction on a chiral surface. arxiv.orgaip.org

Furthermore, DFT has been used to investigate the mechanism of organocatalyzed ROP of lactide, such as with thiourea-based catalysts. researchgate.net These studies have shown that the catalyst significantly lowers the energy barrier for the reaction compared to the uncatalyzed process. researchgate.net

| Parameter | Value | Source |

| Relative Energy (l-lactide vs. meso-α-lactide) | ~4.83 kJ/mol lower for l-lactide | researchgate.net |

| Adsorption Energy on Pt(321)S | ~1.4 eV | arxiv.orgaip.org |

| Ring-Opening Energy Barrier on Pt(321)S (LL-lactide) | 0.32 eV | arxiv.orgaip.org |

| Ring-Opening Energy Barrier on Pt(321)S (DD-lactide) | 0.30 eV | arxiv.orgaip.org |

| Uncatalyzed ROP Energy Barrier (d-lactide with methanolysis) | ~176 kJ/mol | researchgate.net |

| Thiourea-catalyzed ROP Energy Barrier (d-lactide with methanolysis) | 21.0 kcal/mol | researchgate.net |

Molecular Modeling and Simulation of Reactivity

Molecular modeling and simulation provide a dynamic perspective on the reactivity of 3,6-dimethyl-1,4-dioxane-2,5-dione, complementing the static picture from quantum chemical calculations. These methods are particularly useful for studying complex processes like polymerization and the behavior of lactide in different environments.

Mathematical modeling has been a key tool in analyzing the ring-opening polymerization (ROP) of lactide, especially in industrial settings like reactive extrusion. mdpi.comcranfield.ac.uk These models often incorporate a multi-stage reaction mechanism, including initiation, propagation, termination, and transesterification. mdpi.com By simulating the process, researchers can assess the impact of various parameters such as monomer and catalyst concentrations, temperature, and the use of alternative energy sources on the polymerization efficiency, including conversion rates and the average molecular weight of the resulting polylactic acid (PLA). mdpi.comcranfield.ac.uk For example, simulations using Ludovic® software, modified for reactive extrusion, have shown that applying an alternative energy source can boost the polymerization of lactide monomers. mdpi.com

Stochastic and deterministic analysis methods have also been applied to model the copolymerization of lactide with other monomers, like glycolide (B1360168). complexgenerics.org These models help in understanding the reactivity ratios of the monomers and predicting the microstructure of the resulting copolymer. complexgenerics.org The Gillespie algorithm, a stochastic simulation method, has been used to simulate the coupled chemical reactions in such systems, providing insights that are difficult to obtain from deterministic models alone. complexgenerics.org

Dissipative particle dynamics (DPD), a mesoscale simulation technique, has been used to investigate the self-assembly of amphiphilic star polymers containing lactide segments in aqueous solutions. nih.gov These simulations have shown how the length of the lactide segment influences the formation and structure of micelles, including the distribution of reactive groups. nih.gov For instance, as the lactide segment length increases, the size and aggregation number of the micelles also increase. nih.gov Such simulations are valuable for designing hydrogels with specific network densities for applications like drug delivery. nih.gov

| Modeling Technique | Key Parameters Investigated | Application | Source |

| Mathematical Modeling (Reactive Extrusion) | Monomer/catalyst concentration, temperature, alternative energy | Optimization of PLA production | mdpi.comcranfield.ac.uk |

| Stochastic/Deterministic Analysis | Reactivity ratios, monomer sequence | Prediction of copolymer microstructure | complexgenerics.org |